"2,5-Dimethyl-2-ethylhexanoic acid CAS number"
"2,5-Dimethyl-2-ethylhexanoic acid CAS number"
An In-Depth Technical Guide to 2,5-Dimethyl-2-ethylhexanoic Acid
Compound Identification and Overview
Chemical Name: 2,5-Dimethyl-2-ethylhexanoic acid CAS Number: 24353-79-5[1][2][3] Molecular Formula: C₁₀H₂₀O₂[1][2][4] Synonyms: 2-Ethyl-2,5-dimethylhexanoic acid[2]
2,5-Dimethyl-2-ethylhexanoic acid is a substituted carboxylic acid with a molecular structure that lends itself to a variety of chemical and biological applications. Its tertiary carboxylic acid group provides steric hindrance, influencing its reactivity and potential as a building block in complex organic synthesis. This guide provides a comprehensive overview of its properties, synthesis, analytical methods, and applications for researchers and professionals in drug development and chemical sciences.
Physicochemical and Spectroscopic Properties
The structural characteristics of 2,5-Dimethyl-2-ethylhexanoic acid dictate its physical and chemical behavior. A summary of its key properties is presented below.
| Property | Value | Source |
| CAS Number | 24353-79-5 | [1][2][3] |
| Molecular Weight | 172.26 g/mol | [1][4][5] |
| Molecular Formula | C₁₀H₂₀O₂ | [1][2][4] |
| SMILES | CCC(C)(CCC(C)C)C(=O)O | [4] |
| IUPAC Name | 2-ethyl-2,5-dimethylhexanoic acid | [5] |
While specific, experimentally determined data for properties like boiling point and density are not widely published, estimations can be made based on its structure and comparison to similar compounds like 2,5-dimethylhexanoic acid, which has an estimated boiling point of 228.91°C.[6]
Synthesis and Manufacturing
The synthesis of 2,5-Dimethyl-2-ethylhexanoic acid can be approached through various organic chemistry pathways. One documented method involves the alkylation of a precursor carboxylic acid.
Synthetic Pathway: Alkylation of 2,5-Dimethylhexanoic Acid
A plausible and referenced synthetic route involves the ethylation of 2,5-dimethylhexanoic acid.[1] This process capitalizes on the reactivity of the α-carbon adjacent to the carboxyl group.
Causality of Experimental Choices:
-
Deprotonation: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is chosen to selectively deprotonate the α-carbon, forming a stable enolate without competing nucleophilic attack at the carbonyl carbon.
-
Alkylation: Iodoethane serves as an efficient ethylating agent. The iodide is an excellent leaving group, facilitating the Sₙ2 reaction with the enolate.
-
Aprotic Solvent: An aprotic solvent like Tetrahydrofuran (THF) is essential to prevent protonation of the highly reactive enolate intermediate.
-
Low Temperature: The reaction is conducted at low temperatures (e.g., -78 °C) to control the reaction kinetics, prevent side reactions, and ensure the stability of the LDA and the enolate.
Caption: Synthesis workflow for 2,5-Dimethyl-2-ethylhexanoic acid.
Detailed Synthesis Protocol
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Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is charged with a solution of 2,5-dimethylhexanoic acid in anhydrous THF.
-
Deprotonation: The flask is cooled to -78 °C in a dry ice/acetone bath. A solution of Lithium Diisopropylamide (LDA) is added dropwise via syringe, maintaining the low temperature. The mixture is stirred for 1 hour to ensure complete enolate formation.
-
Alkylation: Iodoethane is added dropwise to the enolate solution at -78 °C. The reaction is allowed to stir for several hours, gradually warming to room temperature.
-
Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then acidified with dilute HCl.
-
Extraction and Purification: The aqueous layer is extracted multiple times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation to yield pure 2,5-Dimethyl-2-ethylhexanoic acid.
Applications and Biological Relevance
While a niche molecule, 2,5-Dimethyl-2-ethylhexanoic acid and its structural analogs have demonstrated utility in several research and industrial domains.
Research Applications
-
Intermediate in Organic Synthesis: It serves as a versatile intermediate for synthesizing more complex molecules, including potential active pharmaceutical ingredients (APIs) such as dopamine, lacosamide, and irinotecan.[4]
-
Biological Studies: The compound is used in biological research to assess the estrogenicity of environmental chemicals.[]
-
Catalysis: It has been explored as a catalyst in various chemical reactions, including the hydrolysis of p-nitrophenyl phosphate.[4]
Potential in Drug Development
-
Enzyme Inhibition and Activation: Research suggests that 2,5-Dimethyl-2-ethylhexanoic acid possesses antiviral properties and can inhibit phosphatase enzymes.[4] Furthermore, it has shown potential as an activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis, making it a target of interest for metabolic disorders.[4]
Caption: Potential mechanism of action via AMPK activation.
Analytical Methodologies
The quantification and identification of 2,5-Dimethyl-2-ethylhexanoic acid require robust analytical techniques. Gas Chromatography (GC) is a well-suited method, often coupled with mass spectrometry (GC-MS) for definitive identification or a Flame Ionization Detector (FID) for quantification.
Protocol: Quantification by Gas Chromatography (GC-FID)
This protocol is adapted from standard methods for analyzing similar carboxylic acids like 2-ethylhexanoic acid.[8][9]
Principle: The carboxylic acid is first derivatized to a more volatile ester (e.g., a methyl or pentafluorobenzyl ester) to improve its chromatographic properties (i.e., reduce peak tailing and improve thermal stability).[10] The derivatized analyte is then separated on a capillary GC column and detected by FID.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh a sample containing the analyte and dissolve it in a suitable organic solvent (e.g., trimethylpentane).
-
Add an appropriate internal standard (e.g., another long-chain carboxylic acid not present in the sample) for improved quantitative accuracy.
-
-
Derivatization (Esterification):
-
Add a derivatizing agent (e.g., diazomethane for methylation or pentafluorobenzyl bromide for PFB esterification).
-
Gently heat the mixture if required to drive the reaction to completion.
-
Neutralize any excess reagent according to the specific protocol for the agent used.
-
-
GC-FID Analysis:
-
Injection: Inject 1 µL of the final derivatized solution into the GC.
-
Instrumentation and Conditions:
-
Column: DB-WAX or equivalent polar capillary column (e.g., 50 m x 0.32 mm x 1 µm).[11]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 270 °C (FID).
-
Oven Temperature Program: Start at 50 °C, ramp at 5 °C/min to 120 °C, then ramp at 15 °C/min to 200 °C, and hold for 10 minutes. This program should be optimized for the specific derivative used.
-
-
-
Quantification:
-
Construct a calibration curve by preparing and analyzing standards of known concentrations with the internal standard.
-
Calculate the concentration of 2,5-Dimethyl-2-ethylhexanoic acid in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
System Validation: The method must be validated for specificity, accuracy, precision (repeatability and intermediate precision), and linearity to ensure trustworthy results, following standard analytical guidelines.[8]
Safety and Handling
As a carboxylic acid, 2,5-Dimethyl-2-ethylhexanoic acid should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Refer to the specific Safety Data Sheet (SDS) for detailed handling and emergency procedures.
References
-
MDPI. (2023, August 23). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Ethylhexanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethylhexanoic acid. Retrieved from [Link]
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Scribd. (n.d.). 2-Ethylhexanoic Acid Analysis Methods. Retrieved from [Link]
-
PENPET. (n.d.). 2-Ethylhexanoic Acid for High-Quality Coatings, Paints. Retrieved from [Link]
-
Australian Government Department of Health. (2013, September 12). Hexanoic acid, 2-ethyl-: Human health tier II assessment. Retrieved from [Link]
-
PubMed. (n.d.). Gas chromatographic determination of 2-ethylhexanoic acid in urine as its pentafluorobenzyl ester. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethyl-2,3-dimethylhexanoic acid. Retrieved from [Link]
-
Bisley International. (2022, July 4). What Is 2-Ethylhexanoic Acid Used For. Retrieved from [Link]
-
Semantic Scholar. (2006, August 1). Physicochemical properties of 2-ethylhexanoic acid N′,N′-dialkylhydrazides. Retrieved from [Link]
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